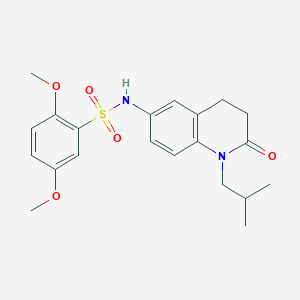

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Description

The compound N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin core substituted with an isobutyl group at position 1 and a 2,5-dimethoxybenzenesulfonamide moiety at position 4. Its structure combines a partially saturated heterocyclic system with a sulfonamide group, which is often associated with diverse biological activities, including enzyme inhibition and receptor modulation. The compound’s structural complexity necessitates advanced crystallographic methods for characterization, such as those implemented in the SHELX software suite . This article provides a detailed comparison of this compound with structurally analogous molecules, emphasizing crystallographic data, substituent effects, and functional implications.

Properties

IUPAC Name |

2,5-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)20-12-17(27-3)7-9-19(20)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYGLXRTILVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its structure features a tetrahydroquinoline moiety and a sulfonamide group, which contribute to its potential biological activities. This compound is identified by the CAS number 941991-60-2 and has a molecular formula of C18H20N2O3S with a molecular weight of 312.4 g/mol .

Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that allow for interactions with various biological targets. Sulfonamides are known for their diverse pharmacological properties, including:

- Antibacterial Activity : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Antitumor Properties : Compounds with tetrahydroquinoline structures have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest .

- Antiviral Activity : Similar compounds have demonstrated effectiveness against various viruses, including coronaviruses .

Research Findings

Recent studies have explored the synthesis and biological evaluation of related tetrahydroquinoline derivatives. For instance, novel derivatives have been synthesized and tested for their antiviral activity against human coronaviruses 229E and OC-43. These studies indicate that modifications in the tetrahydroquinoline structure can enhance biological activity .

Case Studies

- Antiviral Activity : A comparative study assessed the antiviral potential of various tetrahydroquinoline derivatives against human coronaviruses. Compounds showed varying degrees of effectiveness, with some demonstrating lower toxicity compared to established antiviral agents like chloroquine .

- Antitumor Efficacy : Research has indicated that certain tetrahydroquinoline derivatives possess significant antitumor activity. For example, studies revealed that these compounds could induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .

Data Tables

The following table summarizes key findings from recent studies on related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Toxicity (MRC-5 Cell Line) |

|---|---|---|---|

| Compound A | Antiviral | 280 ± 12 | 4x lower than chloroquine |

| Compound B | Antitumor | 150 | 12x lower than hydroxychloroquine |

| Compound C | Antiparasitic | 0.5 ± 0.03 | Significantly lower toxicity |

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

*Molecular weights calculated using atomic masses.

- Core Structure: The target compound’s tetrahydroquinolin core is partially saturated, reducing aromaticity compared to Compound B’s fully aromatic quinolin system.

- Substituents: The target’s isobutyl group enhances lipophilicity, while the 2,5-dimethoxybenzenesulfonamide moiety provides hydrogen-bonding sites.

Crystallographic and Packing Analysis

Crystallographic data for these compounds were refined using SHELXL, a program widely employed for small-molecule structure determination . Mercury CSD 2.0’s packing similarity calculations reveal distinct packing patterns:

- Target Compound: Monoclinic P2₁/c symmetry with layered packing driven by sulfonamide N–H···O and methoxy O···H interactions.

- Compound A : Orthorhombic P2₁2₁2₁ symmetry with helical chains stabilized by carboxamide hydrogen bonds. Thiazole sulfur atoms participate in weak S···H–C interactions .

- Compound B : Triclinic P-1 symmetry with bromine-mediated halogen bonds and phenyl π-π stacking, creating a dense, interlocked framework .

Implications of Substituent Variability

- Solubility : The isobutyl group in the target compound may reduce aqueous solubility compared to Compound A’s polar thiazole-oxazole system.

- Biological Relevance: While specific activity data are unavailable in the provided evidence, sulfonamides are historically associated with protease inhibition, whereas halogenated quinolines (e.g., Compound B) are explored for anticancer applications .

Q & A

Basic: What are the key steps in synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Tetrahydroquinoline Core Formation : Cyclization of substituted aniline derivatives with β-ketoesters under acidic conditions to generate the tetrahydroquinoline scaffold .

Sulfonamide Introduction : Reacting the tetrahydroquinoline intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Isobutyl Group Incorporation : Alkylation at the N1 position using isobutyl bromide under basic conditions (e.g., NaH in DMF) .

Critical Parameters : Reaction temperatures (0–25°C for sulfonylation), anhydrous conditions to prevent hydrolysis, and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the molecular structure of this compound validated post-synthesis?

Answer:

Validation relies on complementary analytical techniques:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., isobutyl protons at δ 0.8–1.2 ppm, sulfonamide NH at δ 10.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] at m/z 359.45) .

- X-ray Crystallography (if applicable): Resolves stereochemistry and confirms spatial arrangement of the tetrahydroquinoline and sulfonamide moieties .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in aqueous buffers; solubility enhancers (e.g., cyclodextrins) are recommended for in vitro assays .

- Stability : Stable at −20°C in dark, anhydrous conditions. Degrades at pH < 4 (sulfonamide hydrolysis) or > 8 (quinoline ring oxidation). Use phosphate-buffered saline (pH 7.4) for short-term biological assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer:

Contradictions often arise from:

- Substituent Effects : Minor structural changes (e.g., isobutyl vs. benzyl at N1) alter target affinity. Compare analogs using computational docking (e.g., AutoDock Vina) to map binding interactions .

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase inhibition assays) and validate with positive controls .

- Metabolic Stability : Use hepatic microsome assays to assess differences in cytochrome P450-mediated degradation between analogs .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action?

Answer:

A tiered approach is advised:

Target Identification :

- Pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .

- Kinase Profiling Panels : Screen against 100+ kinases to identify inhibition hotspots (e.g., IC values for MAPK or PI3K isoforms) .

Pathway Analysis :

- RNA-seq or phosphoproteomics to detect downstream effects on apoptosis (e.g., Bcl-2/Bax ratio) or stress-response pathways (e.g., HSP70 upregulation) .

Structural Validation :

- Co-crystallization with identified targets (e.g., dihydropteroate synthase) to resolve binding modes .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

Key SAR strategies include:

- Position-Specific Modifications :

- N1 Substituents : Replace isobutyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions .

- Sulfonamide Aromatic Ring : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve target affinity .

- Bioisosteric Replacement : Substitute the tetrahydroquinoline oxygen with sulfur to modulate metabolic stability .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity cliffs and prioritize synthetic targets .

Advanced: What methods are used to assess and mitigate off-target effects in cellular models?

Answer:

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cell lines .

- Thermal Proteome Profiling (TPP) : Identify off-target proteins by monitoring thermal stability shifts in the cellular proteome upon compound treatment .

- Dose-Response Synergy Assays : Combine with known pathway inhibitors (e.g., PI3K inhibitors) to rule out additive effects .

Basic: What analytical techniques are used to quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Reverse-phase C18 column (2.6 µm, 50 × 2.1 mm), mobile phase (0.1% formic acid in acetonitrile/water), MRM transition m/z 359.45 → 214.1 .

- Calibration Curve : Linear range 1–1000 ng/mL (R > 0.99), LOD 0.3 ng/mL .

- Sample Preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation at 14,000 × g .

Advanced: How can researchers address poor bioavailability in preclinical models?

Answer:

- Formulation Optimization : Nanoemulsions (e.g., TPGS-based) to enhance aqueous solubility .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve intestinal absorption .

- Pharmacokinetic Studies : Monitor plasma half-life (e.g., IV vs. oral administration in rodent models) to guide dosing regimens .

Advanced: What computational tools are suitable for predicting metabolic pathways?

Answer:

- CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., benzylic positions) .

- Metabolite Identification : Mass Frontier software to fragment MS/MS data and match with in silico-generated metabolites .

- ADMET Prediction : SwissADME to estimate permeability (LogP), bioavailability scores, and P-gp substrate likelihood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.